2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
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Overview
Description
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is a chemical compound characterized by its bromine and hydroxyl functional groups attached to a benzamide core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 2-methylbenzoic acid. The first step involves converting the carboxylic acid group to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-bromoethanol in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods: On an industrial scale, the synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of 2-hydroxyethyl-6-methylbenzamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium cyanide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-N-(2-hydroxyethyl)-6-carboxybenzamide
Reduction: 2-Hydroxyethyl-6-methylbenzamide
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's solubility and reactivity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to specific receptors, modulating biological responses.
Comparison with Similar Compounds
2-Bromo-N-(2-hydroxyethyl)-N-methylacetamide
N-(2-Hydroxyethyl) 2-bromo-5-fluorobenzamide
2-Bromo-N-methylbenzamide
Uniqueness: 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is unique due to its specific combination of functional groups and their positions on the benzamide core
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Properties
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-3-2-4-8(11)9(7)10(14)12-5-6-13/h2-4,13H,5-6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBCHENXCQURQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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